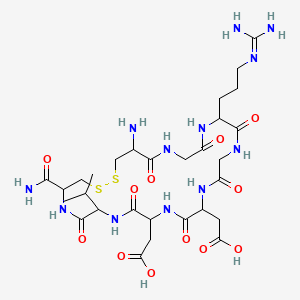
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.
Types of Reactions:
Oxidation: The thiol group in cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of the peptide.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Using protected amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in vaccine formulations.
Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
作用机制
The mechanism of action of H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
相似化合物的比较
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OH: A similar peptide without the amide group at the C-terminus.
H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-OMe: A methyl ester derivative of the peptide.
Uniqueness: H-DL-Cys(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Asp-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This structural feature enhances its stability and binding properties, making it a valuable tool in various research applications.
属性
分子式 |
C29H48N12O12S2 |
|---|---|
分子量 |
820.9 g/mol |
IUPAC 名称 |
2-[25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34) |
InChI 键 |
UUJIUMRQOUEUEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


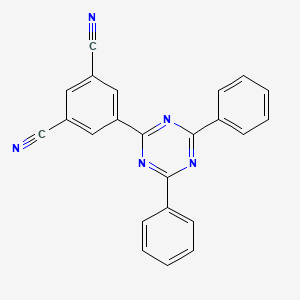
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
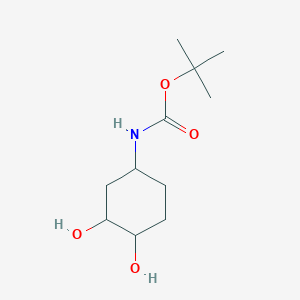
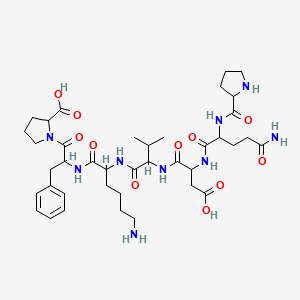

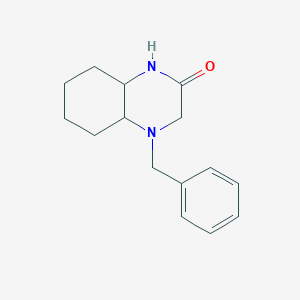
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
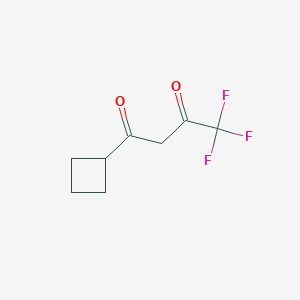
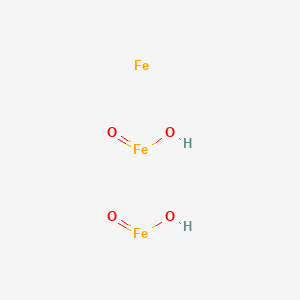
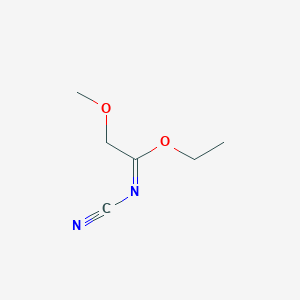
![DI-MU-Chlorotetrakis[5-fluoro-2-(5-methyl-2-pyridinyl-kappan)phenyl-kappac]diiridium](/img/structure/B12308150.png)
![[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B12308152.png)
